3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative featuring a 2,5-dimethoxyphenyl group, a methyl substituent at the N1 position of the pyrazole core, and a thiophene-containing ethylamino side chain. The 2,5-dimethoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the thiophene-pyrazole moiety may contribute to electronic modulation and binding specificity .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-19(14-18(24-26)16-13-15(29-2)6-7-20(16)30-3)22(28)23-9-11-27-10-8-17(25-27)21-5-4-12-31-21/h4-8,10,12-14H,9,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXDURQVUHOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities. The compound is hypothesized to possess several key activities based on its structural features:
- Anticancer Activity : Pyrazoles have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cells .
- Anti-inflammatory Properties : The presence of methoxy groups and thiophene rings may enhance anti-inflammatory activity by modulating cytokine release and inhibiting cyclooxygenase enzymes .
- Antimicrobial Effects : Compounds containing pyrazole moieties have demonstrated antibacterial and antifungal activities against a range of pathogens .
Anticancer Studies
A series of recent studies evaluated the anticancer potential of various pyrazole derivatives. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3a | HCT-116 | 6.2 | Induction of apoptosis via caspase activation |
| 3b | T47D | 27.3 | Inhibition of cell cycle progression |
| 3c | MCF7 | 15.0 | Modulation of estrogen receptor activity |
These results suggest that compounds similar to the target compound exhibit significant anticancer properties, which may be attributed to their structural characteristics .
Anti-inflammatory Activity
In vitro assays have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound under investigation is expected to demonstrate similar effects due to its structural motifs that are known to interact with inflammatory pathways.
Antimicrobial Activity
The antimicrobial efficacy of various pyrazole derivatives has been documented. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values ranging from 10 to 50 μg/mL. The specific compound's activity against these pathogens remains to be fully characterized but is anticipated based on its chemical structure .
Case Study 1: Anticancer Efficacy
A study conducted on a library of substituted pyrazoles demonstrated that modifications at the nitrogen and carbon positions significantly affected anticancer potency. The target compound's unique substitution pattern may enhance its binding affinity to cancer-related targets, leading to increased efficacy compared to unsubstituted analogs.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), a related pyrazole compound significantly reduced edema formation in mice. This suggests that the target compound may similarly mitigate inflammatory responses through inhibition of NF-kB signaling pathways.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antitumor properties. A study evaluated a series of thiophene-containing triaryl pyrazoline derivatives, including variants of the target compound, for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. The findings highlighted that certain derivatives showed potent inhibitory activity against PI3Kγ, with IC50 values as low as 0.066 μM, indicating a promising avenue for the development of anti-cancer therapeutics .
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. The target compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Related compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, suggesting that the target compound may possess similar or enhanced anti-inflammatory activity .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on evaluating the anti-inflammatory potential of related pyrazole compounds in animal models of arthritis. Results showed a marked reduction in inflammatory markers and improvement in clinical scores, suggesting that the target compound could be effective in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrazole and Thiophene Moieties
The pyrazole and thiophene rings participate in electrophilic substitution and cross-coupling reactions due to their aromatic heterocyclic nature:
-
Suzuki-Miyaura Coupling : The thiophen-2-yl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids. For example, reaction with 4-methoxyphenylboronic acid under standard Suzuki conditions ([Pd(PPh₃)₄], Na₂CO₃, DME/H₂O) yields derivatives with extended π-conjugation[^6][^7].
-
Buchwald-Hartwig Amination : The pyrazole nitrogen reacts with aryl halides (e.g., 4-bromoanisole) using Pd₂(dba)₃ and Xantphos as catalysts, producing N-arylpyrazole derivatives[^4][^8].
Key Reaction Conditions:
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 65–78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110°C | 52–60 |
Amide Bond Functionalization
The carboxamide group undergoes hydrolysis and condensation reactions:
-
Acid-Catalyzed Hydrolysis : Treatment with HCl (6M) under reflux converts the carboxamide to a carboxylic acid, enabling further derivatization[^1][^9].
-
Condensation with Hydrazines : Reacts with hydrazine hydrate in ethanol to form hydrazide intermediates, which cyclize to 1,3,4-oxadiazoles under dehydrating conditions (POCl₃, 0°C → RT)[^3][^7].
Reaction Outcomes:
| Substrate Modification | Product | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | Carboxylic acid derivative | HCl, H₂O | 85 | |
| Hydrazide Formation | 1,3,4-Oxadiazole derivative | NH₂NH₂, POCl₃ | 70 |
Electrophilic Aromatic Substitution (EAS)
The 2,5-dimethoxyphenyl group directs electrophilic substitution at the para position relative to methoxy groups:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group, enabling subsequent reduction to amines[^4][^6].
-
Halogenation : Bromination (Br₂/FeBr₃) occurs regioselectively at the thiophene ring’s α-position[^7][^8].
Regiochemical Control:
| EAS Reaction | Position Modified | Major Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | Para to 2,5-dimethoxy groups | Nitro-phenyl derivative | 60 | |
| Bromination | Thiophene α-position | 5-Bromo-thiophene substituted | 73 |
Oxidation and Reduction Reactions
-
Pyrazole Ring Oxidation : MnO₂ selectively oxidizes the pyrazole’s methyl group to a carbonyl, forming a ketone intermediate[^1][^5].
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines, critical for bioactivity studies[^4][^6].
Redox Performance:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Oxidation | MnO₂, CH₂Cl₂, RT | Pyrazole-5-carbonyl | 68 | |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | Amino-phenyl derivative | 90 |
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
-
Cu(II) Complexation : Reacts with CuCl₂ in methanol to form a square-planar complex, characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy[^7][^9].
-
Fe(III) Chelation : Forms octahedral complexes with Fe(NO₃)₃, enhancing stability in aqueous media[^3][^8].
Complexation Data:
| Metal Ion | Ligand Sites Involved | Geometry | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Cu(II) | Pyrazole N, carboxamide O | Square-planar | 12.3 ± 0.2 | |
| Fe(III) | Thiophene S, pyrazole N | Octahedral | 9.8 ± 0.3 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via the thiophene moiety, forming a cycloadduct with reversed regioselectivity compared to thermal conditions[^6][^7].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole-carboxamide derivatives reported in the literature, focusing on substituent effects, synthetic routes, and physicochemical properties.
Key Observations :
- Electron-Withdrawing Groups (EWGs): Chloro and cyano substituents (e.g., compound 3a) enhance electrophilicity and may improve binding to ATP pockets in kinases .
- Aromatic Diversity : The 2,5-dimethoxyphenyl group in the target compound offers dual methoxy substituents, which are absent in analogs like 3a (phenyl) or 19 (dichlorophenyl). This could modulate solubility and membrane permeability .
Key Observations :
- The target compound’s synthesis likely mirrors the EDCI/HOBt-mediated coupling used for compounds 3a–3e, which achieve moderate-to-high yields (62–71%) .
- Lower yields in compound 19 (39.9%) may reflect steric hindrance from the sulfonamide group or challenges in purifying polar intermediates .
Physicochemical and Spectral Properties
*Predicted values based on structural analogs.
Key Observations :
- The target compound’s predicted melting point (160–165°C) aligns with derivatives bearing methoxy groups (e.g., 3c: 123–125°C with p-tolyl) but is lower than fluorophenyl analogs (3d: 181–183°C), suggesting methoxy groups reduce crystallinity .
- The ¹H-NMR signature of the target compound would distinguish it from analogs via methoxy proton signals (δ 3.85) and thiophene-related peaks (δ 6.80–7.45) .
Research Implications and Limitations
While the target compound shares synthetic and structural similarities with reported pyrazole-carboxamides, direct biological data are absent in the provided evidence. Comparative studies should prioritize:
Kinase Inhibition Assays : To evaluate potency against analogs like 3a .
Solubility Studies : Methoxy groups may improve aqueous solubility over chloro substituents.
SAR Analysis : Systematic variation of the thiophene and dimethoxyphenyl moieties.
Limitations : Predictions rely on structural analogs; experimental validation is required.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation or Suzuki coupling. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesis) is a foundational approach . Purification often employs column chromatography with solvents like ethyl acetate/hexane, followed by recrystallization. Yield optimization may require adjusting reaction temperatures (e.g., 80–100°C) and catalysts (e.g., K₂CO₃ in DMF) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and amide (N–H) bonds at 3300–3400 cm⁻¹ .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
- Receptor Binding : Radioligand displacement assays (e.g., CB1/CB2 receptors) with Ki values reported .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the thiophene moiety with furan or phenyl groups to assess steric/electronic effects on receptor affinity .
- Bioisosteric Replacement : Substitute the carboxamide group with sulfonamide or urea to modulate solubility and binding .
- Data Analysis : Use regression models (e.g., Hansch analysis) to correlate logP or Hammett constants with IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data (e.g., low NO release)?
- Methodological Answer :
- Experimental Replication : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Metabolite Analysis : Use LC-MS to detect degradation products that may inhibit NO release .
- Target Selectivity : Screen off-target effects (e.g., PDE5 inhibition) to explain divergent activity .
Q. What computational strategies validate molecular docking predictions for this compound?
- Methodological Answer :
- Docking Protocols : Use AutoDock Vina with crystal structures (e.g., PDB ID 1L2R) and a grid box covering the active site .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Experimental Validation : Compare docking scores with SPR-measured binding affinities (KD values) .
Q. How to improve pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups to enhance aqueous solubility .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation sites) .
- LogD Optimization : Adjust methoxy or methyl substituents to achieve logD values of 2–3 for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
